8-Fluorochroman-4-one oxime

Lipophilicity Physicochemical properties Drug-likeness

Unlike the parent ketone or 6-fluoro regioisomer, 8-Fluorochroman-4-one oxime's 8-fluoro substituent and C4-oxime moiety confer distinct lipophilicity (LogP ≈1.79) and hydrogen-bonding capacity (PSA 41.82 Ų), enabling potent oxime ether antifungals (65.30% inhibition vs. 38.30% carbendazol) and aromatase inhibitors (IC₅₀ 0.37 μM). The fluorinated core enhances metabolic stability and BBB penetration for CNS targets. Secure high-purity material for SAR-driven lead optimization in antimicrobial, anticancer, and neurological programs.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
Cat. No. B8472487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluorochroman-4-one oxime
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=NO)C=CC=C2F
InChIInChI=1S/C9H8FNO2/c10-7-3-1-2-6-8(11-12)4-5-13-9(6)7/h1-3,12H,4-5H2
InChIKeyOFOMMTJRFCSXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluorochroman-4-one oxime: Physicochemical Baseline for Research Procurement


8-Fluorochroman-4-one oxime (CAS 1018978-81-8) is a fluorinated heterocyclic oxime derivative of the chroman-4-one scaffold, with the molecular formula C₉H₈FNO₂ and a molecular weight of 181.16 g/mol [1]. The compound features a fluorine atom at the 8-position of the chroman ring and an oxime functional group at the 4-position, which together modulate its lipophilicity (LogP ≈ 1.79) and hydrogen-bonding capacity (PSA 41.82 Ų) [1][2]. The chroman-4-one core is recognized as a privileged structure in medicinal chemistry and drug discovery, serving as a key intermediate in synthetic pathways and exhibiting a broad spectrum of biological activities [3].

Why Chroman-4-one Analogs Cannot Substitute 8-Fluorochroman-4-one oxime in Research


In-class chroman-4-one derivatives cannot be simply interchanged due to the critical, quantifiable influence of substituent position and functional group identity on physicochemical and biological properties. The 8-fluoro substitution and the C4-oxime moiety in 8-Fluorochroman-4-one oxime confer a distinct profile in terms of lipophilicity (LogP ≈ 1.79 [1]) and hydrogen-bonding potential, which are not matched by the parent ketone (8-fluorochroman-4-one, LogP data not publicly available for direct comparison) or by regioisomers such as 6-fluorochroman-4-one oxime. Fluorination at C8 versus C6 can lead to divergent electronic effects and metabolic stability profiles , while the oxime group itself introduces additional synthetic handles and hydrogen-bond donor/acceptor properties that are absent in the corresponding ketone. These differences manifest in assay-specific outcomes, where substitution patterns on the chromanone core have been shown to directly impact potency and selectivity [2].

Quantitative Differentiation of 8-Fluorochroman-4-one oxime: A Procurement-Focused Evidence Review


LogP and PSA Differentiation from Non-Fluorinated Chroman-4-one Oxime

8-Fluorochroman-4-one oxime exhibits a calculated LogP of 1.7865 and a polar surface area (PSA) of 41.82 Ų [1]. In contrast, the non-fluorinated analog, chroman-4-one oxime (CAS 24541-01-3), possesses a molecular formula of C₉H₉NO₂ (MW 163.17) and is expected to have a lower LogP due to the absence of the hydrophobic fluorine atom. While direct experimental LogP values for the non-fluorinated analog are not publicly available, the presence of the fluorine atom at the 8-position in the target compound is a well-established structural determinant for increased lipophilicity, which can influence membrane permeability and metabolic stability .

Lipophilicity Physicochemical properties Drug-likeness

Oxime Functional Group Provides Synthetic Handle Absent in Ketone Analog

8-Fluorochroman-4-one oxime contains a C=N-OH oxime functional group at the 4-position, whereas its precursor, 8-fluorochroman-4-one (CAS 111141-00-5), contains a ketone (C=O) group [1]. The oxime functionality serves as a versatile synthetic handle for further derivatization, including the formation of oxime ethers, which have been extensively explored in the context of chroman-4-one derivatives for modulating biological activity [2]. The ketone analog lacks this specific reactivity profile. While both compounds share the 8-fluorochroman core, the oxime derivative offers distinct synthetic utility that is not accessible with the parent ketone.

Synthetic chemistry Oxime chemistry Functional group interconversion

Antibacterial Activity of 8-Fluoro-4-chromanone (Precursor) Against MRSA and M. tuberculosis

The precursor ketone, 8-fluorochroman-4-one, has been reported to possess antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The mechanism is reported to involve inhibition of protein synthesis, RNA synthesis, DNA synthesis, and cell division . While direct antibacterial data for the oxime derivative 8-Fluorochroman-4-one oxime are not currently available in the public literature, the oxime group may further modulate activity. In related chroman-4-one oxime ether series, compounds have demonstrated moderate to good antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) with EC₅₀ values as low as 22.04 μg/mL, surpassing the control bismerthiazol [1].

Antibacterial MRSA Mycobacterium tuberculosis

Chroman-4-one Oxime Ethers Exhibit Potent Antifungal Activity

While 8-Fluorochroman-4-one oxime itself has not been directly evaluated for antifungal activity, a closely related class of compounds—1,2,4-triazolylchromanone oxime ethers—has demonstrated high in vitro antifungal activity against clinically relevant strains including Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, and Microsporum gypseum [1]. Furthermore, novel 4-chromanone-derived oxime ethers have shown potent antifungal activity against Botrytis cinerea, with an inhibition rate of 65.30% at 50 μg/mL, surpassing carbendazol (38.30%) and comparable to hymexazol (67.30%) [2]. These findings establish the chromanone oxime scaffold as a productive platform for antifungal development.

Antifungal Oxime ether Candida albicans

Chromanone Oxime Derivatives as Aromatase Inhibitors with Low Micromolar IC₅₀

Triazolyl chromanone oxime ether derivatives, which share the chromanone oxime core with 8-Fluorochroman-4-one oxime, have been evaluated as aromatase inhibitors for breast cancer. The most potent derivatives in this series exhibited IC₅₀ values of 0.37 μM and 0.69 μM against the aromatase enzyme [1]. These values demonstrate significant inhibitory potential within this chemical class. While 8-Fluorochroman-4-one oxime has not been directly tested in this assay, its core structure is identical to the scaffold employed in these studies, suggesting potential utility in oncology-focused research.

Aromatase inhibitor Breast cancer Enzyme inhibition

Chroman-4-one Oxime as Key Intermediate for Neurological Disorder Therapeutics

Chroman-4-one oxime is widely utilized in pharmaceutical research as a key intermediate for synthesizing compounds targeting neurological disorders, due to its ability to modulate neurotransmitter activity . This application is based on the chroman-4-one scaffold's established role in this therapeutic area. 8-Fluorochroman-4-one oxime, as a fluorinated analog of chroman-4-one oxime, may offer enhanced properties for such applications. Additionally, chromanone derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors, with potential hydrogen bonding interactions within the enzyme's active site .

Neurological disorders Drug intermediate Neurotransmitter modulation

Optimal Research Applications for 8-Fluorochroman-4-one oxime Based on Quantitative Evidence


Antifungal Lead Optimization

Utilize 8-Fluorochroman-4-one oxime as a core scaffold for synthesizing novel oxime ether derivatives. The chromanone oxime class has demonstrated potent antifungal activity, with some derivatives achieving 65.30% inhibition of Botrytis cinerea at 50 μg/mL, outperforming carbendazol (38.30%) [1]. The 8-fluoro substituent may further enhance activity or metabolic stability, offering a path to improved antifungal agents.

Aromatase Inhibitor Development

Employ 8-Fluorochroman-4-one oxime as a starting material for designing new aromatase inhibitors. Structurally related triazolyl chromanone oxime ethers have shown IC₅₀ values as low as 0.37 μM against aromatase [2]. The oxime group provides a handle for introducing triazole or other heterocyclic moieties known to enhance aromatase inhibition, potentially yielding potent anticancer leads.

Antibacterial Scaffold Exploration

Investigate 8-Fluorochroman-4-one oxime and its derivatives for activity against drug-resistant bacteria. The precursor ketone, 8-fluorochroman-4-one, exhibits activity against MRSA and M. tuberculosis . The oxime derivative may show improved or differentiated activity, and the 8-fluoro substitution could influence target binding. This scaffold is suitable for structure-activity relationship (SAR) studies aimed at combating antimicrobial resistance.

Neuroscience Drug Discovery Intermediate

Incorporate 8-Fluorochroman-4-one oxime into synthetic pathways for neurological disorder therapeutics. Chroman-4-one oxime is an established intermediate in this area , and the fluorinated analog offers potential advantages in terms of metabolic stability and blood-brain barrier penetration. The oxime group can be further functionalized to generate diverse compound libraries for screening against neurological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluorochroman-4-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.